tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H25N3O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and medicinal chemistry. The compound features a tert-butyl ester group, which is commonly used as a protecting group in organic synthesis due to its stability and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate typically involves the reaction of 3-aminopiperidine with 4-methyl-2-chloropyridine in the presence of a base, followed by protection of the resulting amine with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve standard organic solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create analogs with improved biological activity and selectivity. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its importance in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The pathways involved depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate is unique due to the presence of the 4-methylpyridin-2-yl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-7-8-17-14(10-12)18-13-6-5-9-19(11-13)15(20)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCICBFKIBOHOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592306 | |
Record name | tert-Butyl 3-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-00-7 | |
Record name | tert-Butyl 3-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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